1-[(1R)-Phenylethyl]piperazine

asymmetric synthesis chiral resolution enantioselective catalysis

1-[(1R)-Phenylethyl]piperazine (CAS 773848-51-4) is a chiral N-substituted piperazine derivative bearing a single (R)-configured 1-phenylethyl group at the N1 position. It belongs to the 1-phenylalkylpiperazine class, a privileged scaffold in medicinal chemistry known for affinity at serotonergic (5-HT) receptors.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 773848-51-4
Cat. No. B1616386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1R)-Phenylethyl]piperazine
CAS773848-51-4
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2CCNCC2
InChIInChI=1S/C12H18N2/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14/h2-6,11,13H,7-10H2,1H3/t11-/m1/s1
InChIKeyPYBNQKSXWAIBKN-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(1R)-Phenylethyl]piperazine (CAS 773848-51-4): Chiral Piperazine Building Block for Enantioselective Synthesis and Serotonergic Probe Development


1-[(1R)-Phenylethyl]piperazine (CAS 773848-51-4) is a chiral N-substituted piperazine derivative bearing a single (R)-configured 1-phenylethyl group at the N1 position . It belongs to the 1-phenylalkylpiperazine class, a privileged scaffold in medicinal chemistry known for affinity at serotonergic (5-HT) receptors [1]. Its primary industrial role is as a chiral intermediate in organic syntheses, produced at multi-hundred-kilogram scale [2]. The compound is also available as a hydrochloride salt for research applications .

Workflow
Enantioselective synthesis & chiral probe development
Selection
(R)-configured 1-phenylethyl chiral intermediate
Use Context
Serotonergic receptor research & asymmetric catalysis

Why 1-[(1R)-Phenylethyl]piperazine Cannot Be Replaced by the (S)-Enantiomer, Racemate, or Positional Isomer in Chiral Research and Pharmaceutical Development


In the 1-phenylalkylpiperazine series, the absolute configuration at the chiral carbon dictates both biological target engagement and the stereochemical outcome of downstream reactions [1]. The (R)-enantiomer (CAS 773848-51-4) and the (S)-enantiomer (CAS 759457-60-8) are not interchangeable: class-level evidence demonstrates that enantiomers of phenylpiperazine derivatives exhibit marked differences in receptor binding, functional activity, and in vivo pharmacology [1]. The racemic mixture (CAS 69628-75-7) introduces an uncontrolled stereochemical variable that can confound structure-activity relationship (SAR) studies and reduce enantiomeric excess in asymmetric syntheses . Furthermore, the 1-(2-phenylethyl)piperazine positional isomer (CAS 5321-49-3) presents a fundamentally different spatial arrangement of the phenyl ring relative to the piperazine core, which can alter receptor recognition and physicochemical properties . The quantitative evidence below establishes the dimensions where 1-[(1R)-Phenylethyl]piperazine provides measurable differentiation.

Enantiomer (S)-enantiomer (CAS 759457-60-8) may invert stereochemical induction vector and shift receptor interaction profile.
Racemate Racemate (CAS 69628-75-7) introduces uncontrolled stereochemical variable, confounding SAR and reducing enantiomeric excess control.
Positional isomer 1-(2-Phenylethyl)piperazine (CAS 5321-49-3) alters spatial arrangement of phenyl ring, which may affect receptor recognition and physicochemical behavior.

Quantitative Differentiation Evidence: 1-[(1R)-Phenylethyl]piperazine vs. (S)-Enantiomer, Racemate, and Positional Isomer


Absolute Configuration: (R)-Enantiomer vs. (S)-Enantiomer (CAS 759457-60-8) — Defined Stereochemistry for Asymmetric Synthesis and Chiral Probe Development

1-[(1R)-Phenylethyl]piperazine (CAS 773848-51-4) and 1-[(1S)-Phenylethyl]piperazine (CAS 759457-60-8) are discrete chemical entities with opposite absolute configurations at the 1-phenylethyl carbon, as confirmed by distinct CAS registrations and MDL numbers [1]. Substituting one enantiomer for the other in a synthetic sequence inverts the stereochemical induction vector at the piperazine N4 position, which can lead to opposite enantiomeric excess in the final product. Within the broader 1-phenylalkylpiperazine class, patent data explicitly claim enantiomers as separate embodiments with potentially divergent pharmacological profiles at 5-HT1A receptors [2].

Chiral identity
Head-to-head
(R)-configuration: CAS 773848-51-4, MDL MFCD11501489
(S)-configuration: CAS 759457-60-8, MDL MFCD16036192
Stereochemical control context – incorrect enantiomer invalidates synthetic and binding outcomes.
Verify absolute configuration via CAS/MDL before procurement.
asymmetric synthesis chiral resolution enantioselective catalysis

Chiral Purity: Comparable Specification to (S)-Enantiomer, but Enantiomeric Identity Is the Decisive Procurement Factor

Both 1-[(1R)-Phenylethyl]piperazine and its (S)-enantiomer are supplied with a minimum purity of 97% by GC and moisture content ≤0.5%, as specified by the same manufacturer [1]. This parity in chemical purity means that the sole basis for selecting the (R)-enantiomer over the (S)-enantiomer is the requisite absolute configuration for the intended application. In contrast, the racemic mixture (CAS 69628-75-7) is commercially available at purities ranging from 95% to 98% depending on the vendor, but it provides no stereochemical definition, making it unsuitable for enantioselective workflows .

Purity specification
Head-to-head
≥97% GC purity (R)-enantiomer; equivalent to (S)-enantiomer specification. Racemate purity range 95–98%, vendor-dependent.
Purity parity means selection rests on stereochemical identity, not chemical purity.
Racemate purity variability may require in-house verification.
chiral purity enantiomeric excess quality control

Physical Properties: Refractive Index and Density Differentiate (R)-Enantiomer from Racemate — Relevant for Formulation and Analytical Method Development

The (R)-enantiomer exhibits a reported refractive index of 1.538 and density of 1.006 g/mL [1], while the racemic 1-(1-phenylethyl)piperazine (CAS 69628-75-7) is reported with a refractive index of n20/D 1.5430 and density >1.006 g/mL at 20 °C . These differences, though modest, reflect distinct intermolecular packing in the chiral vs. racemic forms and can affect chromatographic retention times, formulation behavior, and spectroscopic identification. The 1-(2-phenylethyl)piperazine positional isomer (CAS 5321-49-3) has a boiling point of 276 °C (lit.) , whereas the (R)-enantiomer is reported with a boiling point of 277.5 °C at 760 mmHg [1], providing an additional differential parameter.

Physicochemical properties
Cross-study comparable
Refractive index 1.538 (R-enantiomer) vs. 1.543 (racemate). Boiling point ~277.5 °C vs. 276 °C positional isomer.
Supports identity confirmation and chiral HPLC method development.
Δ values context-dependent; confirm under own analytical conditions.
refractive index density physicochemical characterization

Production Scale: Commercial Availability at Up to 500 kg Supports Preclinical and Early Clinical Campaigns

1-[(1R)-Phenylethyl]piperazine is commercially produced at a scale of up to 500 kg [1], matching the production capacity of its (S)-enantiomer counterpart [2]. This multi-hundred-kilogram availability positions the compound as a viable intermediate for preclinical development and early-phase clinical manufacturing, reducing the risk of supply discontinuity during lead optimization campaigns. The racemic mixture is also widely available but lacks stereochemical definition; the 1-(2-phenylethyl)piperazine isomer, while commercially accessible, does not offer the same chiral handle for enantioselective derivatization.

Production scale
Head-to-head
Up to 500 kg commercial availability for (R)-enantiomer, matching (S)-enantiomer scale.
Bulk supply supports preclinical and lead optimization campaigns.
Supplier-declared capacity; confirm lot consistency.
supply chain scale-up process chemistry

Class-Level Pharmacological Inference: 1-Phenylalkylpiperazine Enantiomers Exhibit Stereoselective 5-HT1A Receptor Engagement

The 1-phenylalkylpiperazine patent family (US20040072839 A1) explicitly claims compounds and their enantiomers as separate entities with affinity for serotonergic receptors, particularly 5-HT1A [1]. While the patent does not disclose Ki values for the unsubstituted 1-[(1R)-phenylethyl]piperazine scaffold itself, it establishes the class principle that enantiomeric configuration is a determinant of receptor binding. In the closely related phenylpiperazine series, stereoselective 5-HT1A binding has been quantitatively demonstrated: for example, the (+)-enantiomer of WAY100135 was markedly more active than the (−)-enantiomer in binding, functional, and behavioral studies [2]. This class-level precedent supports the expectation that the (R)- and (S)-enantiomers of 1-(1-phenylethyl)piperazine would exhibit differential receptor engagement, making enantiomeric purity essential for any pharmacological profiling study.

5-HT1A affinity
Class-level
Class-level stereoselective 5-HT1A binding demonstrated for phenylpiperazine series (e.g., WAY100135 enantiomers).
Enantiomeric purity recommended for unambiguous SAR interpretation.
Quantitative Ki not available for parent scaffold; data to verify.
5-HT1A receptor serotonergic stereoselective binding

Salt Form Flexibility: Free Base and Dihydrochloride Salt Offer Different Solubility and Handling Profiles

1-[(1R)-Phenylethyl]piperazine is commercially procurable as both the free base (CAS 773848-51-4, MW 190.28) and the dihydrochloride salt (CAS 685105-92-4, MW 263.21 as 2HCl salt) . The free base is a liquid (boiling range 91–94 °C at 0.1 mmHg for the racemic analog) , while the dihydrochloride is a solid, offering distinct handling, storage, and formulation advantages. This dual-form availability is not uniformly documented for the (S)-enantiomer, potentially limiting formulation flexibility in certain procurement contexts.

Salt form flexibility
Data to verify
Free base (CAS 773848-51-4) and dihydrochloride salt (CAS 685105-92-4) available for (R)-enantiomer.
Dual-form availability supports formulation screening context.
Salt documentation requires vendor-specific verification.
salt selection solubility formulation

Optimal Procurement and Application Scenarios for 1-[(1R)-Phenylethyl]piperazine Based on Differentiated Evidence


Enantioselective Synthesis of 5-HT1A Receptor Ligands Requiring Defined (R)-Configuration at the Piperazine N1 Substituent

Researchers designing chiral 1-phenylalkylpiperazine-based 5-HT1A ligands should procure the (R)-enantiomer (CAS 773848-51-4) rather than the racemate or (S)-enantiomer to ensure stereochemical integrity at the N1 chiral center. Class-level evidence demonstrates that enantiomeric configuration governs 5-HT1A receptor affinity and functional activity [1]. The (R)-enantiomer's commercial availability at up to 500 kg scale [2] supports both milligram-scale SAR exploration and gram-to-kilogram lead optimization campaigns.

Asymmetric Catalysis and Chiral Auxiliary Development Utilizing the (R)-1-Phenylethyl Substituent as a Stereodirecting Group

The (R)-1-phenylethyl group on the piperazine nitrogen serves as a chiral directing element for asymmetric transformations at the N4 position. Substituting the (S)-enantiomer (CAS 759457-60-8) would invert the stereochemical induction vector, leading to the opposite enantiomeric product [1]. The defined refractive index (1.538) and density (1.006 g/mL) of the (R)-enantiomer [2] further support analytical method development for reaction monitoring by chiral HPLC or polarimetry.

Formulation and Salt Screening Studies Requiring Both Free Base and Hydrochloride Salt Forms of the (R)-Enantiomer

For preclinical formulation development, the (R)-enantiomer offers procurement flexibility through its availability as both a free base liquid and a dihydrochloride solid salt (CAS 685105-92-4) [1]. This dual-form access enables direct comparison of solubility, stability, and processability between the free base and salt without introducing stereochemical variability, a capability not uniformly demonstrated for the (S)-enantiomer in current vendor catalogs.

Quality Control Reference Standard for Chiral Purity Determination in Enantiomeric Excess (ee) Assays

The (R)-enantiomer, with its defined CAS 773848-51-4, MDL MFCD11501489, and GC purity specification of ≥97% [1], can serve as an authentic reference standard for chiral HPLC or GC method development aimed at quantifying enantiomeric excess in reaction products. Its distinguishable refractive index (1.538 vs. 1.543 for the racemate) [2] provides an orthogonal identity check, reducing the risk of misidentification during analytical workflow setup.

Application
Selection Property
Validation Focus
5-HT1A receptor ligand synthesis
(R)-configured chiral building block
Stereochemical integrity and class-level receptor affinity context
Asymmetric catalysis & chiral auxiliary development
Defined (R)-1-phenylethyl stereodirecting group
Enantiomeric excess and reaction monitoring (e.g., chiral HPLC)
Formulation and salt screening
Free base and dihydrochloride salt availability
Solubility, stability, and processability comparison without stereochemical variability
Chiral purity reference standard
Defined CAS, MDL, and purity specification
Enantiomeric excess method development and physicochemical identity check
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